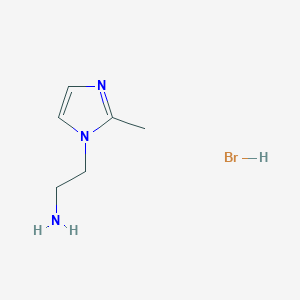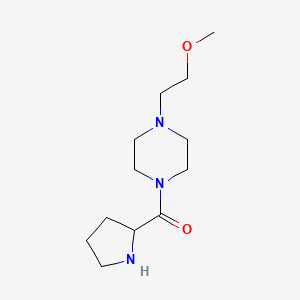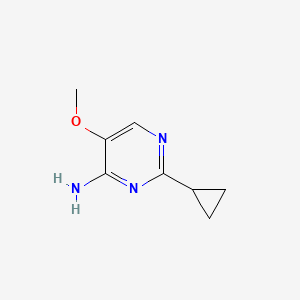
3-amino-5-chloro-2-méthoxy-N,N-diméthylbenzamide
Vue d'ensemble
Description
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'insecticide
Ce composé est utilisé dans la synthèse de certains composés anthranilamides, qui présentent un intérêt en tant qu'insecticides, tels que le chlorantraniliprole et le cyantraniliprole .
Médecine
Ce composé est mentionné dans le contexte des conjugués anticorps-médicaments qui se lient à la protéine LRRC15 humaine, qui peuvent être utilisés pour traiter des patients présentant des conditions médicales spécifiques .
Mécanisme D'action
Target of Action
The primary target of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is currently unknown
Mode of Action
It is known that the compound undergoes various chemical reactions, including oxidation, substitution, and catalytic hydrogenation .
Biochemical Pathways
The compound is synthesized through a series of reactions, including oxidation, substitution, and catalytic hydrogenation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide. For instance, the compound is typically stored at room temperature, which may affect its stability . .
Analyse Biochimique
Biochemical Properties
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic processes .
Cellular Effects
The effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide involves binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of certain enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition results in altered metabolic pathways and changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide change over time. The compound exhibits stability under normal storage conditions, but it may degrade over extended periods. Long-term exposure to 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits enzymes involved in the glycolytic pathway, leading to decreased glucose metabolism and altered energy production. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function .
Subcellular Localization
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it affects mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action .
Propriétés
IUPAC Name |
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)7-4-6(11)5-8(12)9(7)15-3/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSPEYOXNPBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)






![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)


![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472316.png)


